

# Structure-Activity Relationship of 2-(4-Bromophenyl)thiazole Derivatives: A Comparative Guide

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## Compound of Interest

**Compound Name:** 2-(4-Bromophenyl)thiazole-4-carbaldehyde

**Cat. No.:** B112275

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The 2-(4-bromophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer and antimicrobial properties. The information is presented to facilitate the rational design of more potent and selective therapeutic agents.

## Quantitative SAR Data

The biological activity of 2-(4-bromophenyl)thiazole derivatives is significantly influenced by the nature of the substituent at the 2-position of the thiazole ring. The following tables summarize the *in vitro* anticancer and antimicrobial activities of a series of these compounds.

## Anticancer Activity against MCF-7 Human Breast Adenocarcinoma Cell Line

The cytotoxic effects of various 2-(4-bromophenyl)thiazole derivatives against the estrogen receptor-positive MCF-7 cell line are presented below. Activity is expressed as the half-maximal inhibitory concentration (IC50).

Compound ID	R Group (Substituent at 2- amino position)	IC50 (µM)	Reference
p2	4-hydroxy-3- methoxybenzylidene	10.5	<a href="#">[1]</a>
5-FU (Control)	-	5.2	<a href="#">[1]</a>

Lower IC50 values indicate higher potency.

## Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound. The following table details the MIC values for several 2-(4-bromophenyl)thiazole derivatives against a panel of bacterial and fungal strains.[\[1\]](#)

Compound ID	R Group (Substituent at 2-amino position )	MIC (µM) for Various Bacteria						Reference
		S. aureus	E. coli	B. subtilis	C. albicans	A. niger		
p2	4-hydroxy-3-methoxybenzylidene	16.1	16.1	>100	>100	>100	[1]	
p3	4-(dimethylamino)benzylidene	>100	>100	>100	>100	16.2	[1]	
p4	3,4,5-trimethoxybenzylidene	>100	>100	28.8	>100	>100	[1]	
p6	4-nitrobenzylidene	>100	>100	>100	15.3	>100	[1]	
Norfloxacin (Control)		-	-	-	-	-	[1]	
Fluconazole (Control)		-	-	-	-	-	[1]	

Lower MIC values indicate greater antimicrobial activity.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the synthesis and biological evaluation of the 2-(4-bromophenyl)thiazole derivatives discussed.

## General Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives

The synthesis of the target compounds is typically achieved through a Hantzsch thiazole synthesis followed by condensation with an appropriate aldehyde.[\[1\]](#)

- Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):
  - A mixture of p-bromoacetophenone and thiourea is reacted in the presence of a catalytic amount of iodine.[\[1\]](#)
  - The reaction is typically carried out in a suitable solvent, such as ethanol, and heated under reflux.
  - Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine.
- Synthesis of Final Derivatives (Schiff Bases):
  - The intermediate 4-(4-bromophenyl)thiazol-2-amine is dissolved in a suitable solvent, such as glacial acetic acid.
  - An equimolar amount of the desired aromatic aldehyde is added to the solution.
  - The reaction mixture is refluxed for several hours.
  - After cooling, the precipitated solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure final product.

## In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately  $8 \times 10^3$  cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.<sup>[2]</sup>
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100  $\mu$ M) and incubated for another 48 hours.<sup>[2]</sup>
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC<sub>50</sub> value is determined by plotting the percentage of viability against the compound concentration.

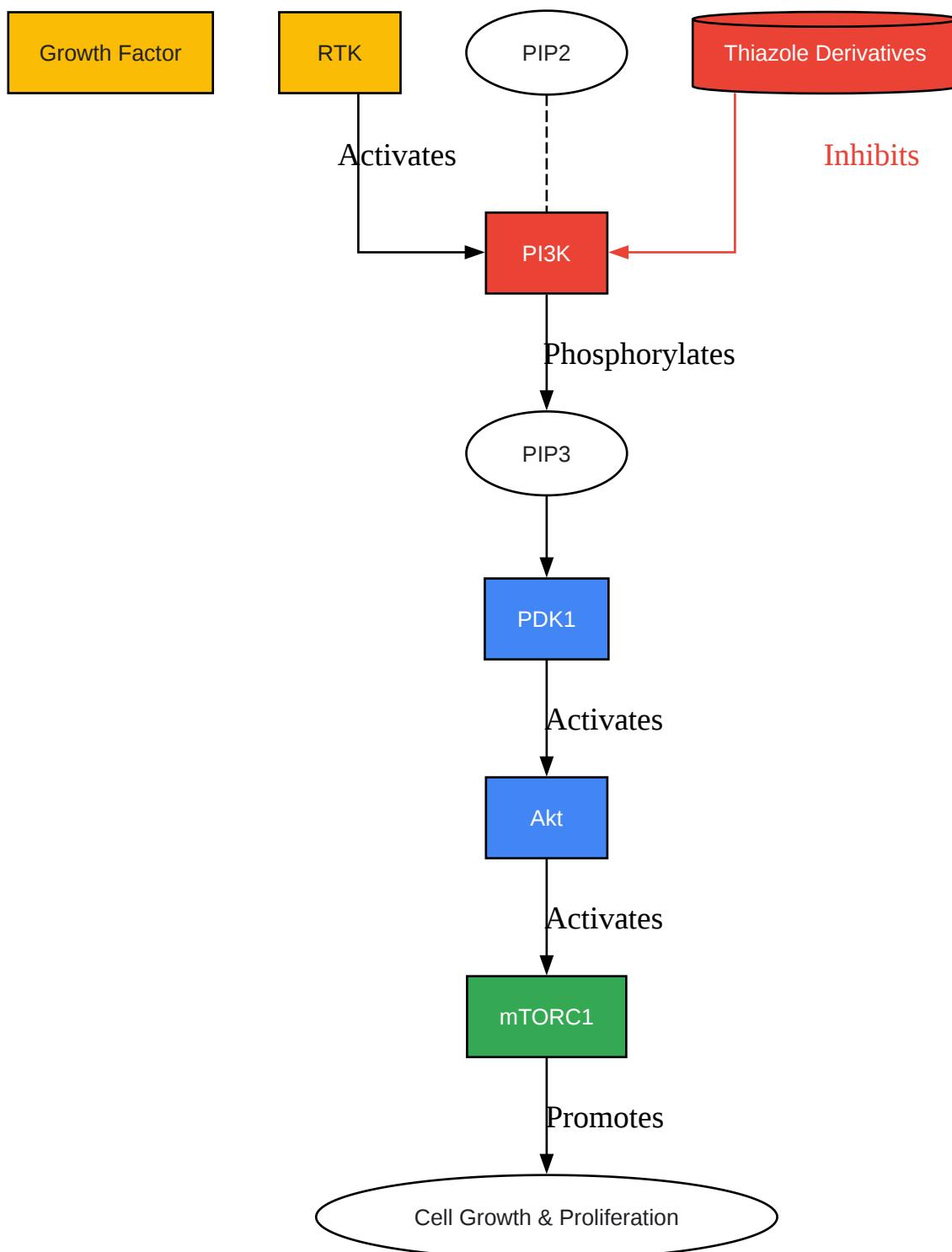
## In Vitro Antimicrobial Activity (MIC Determination)

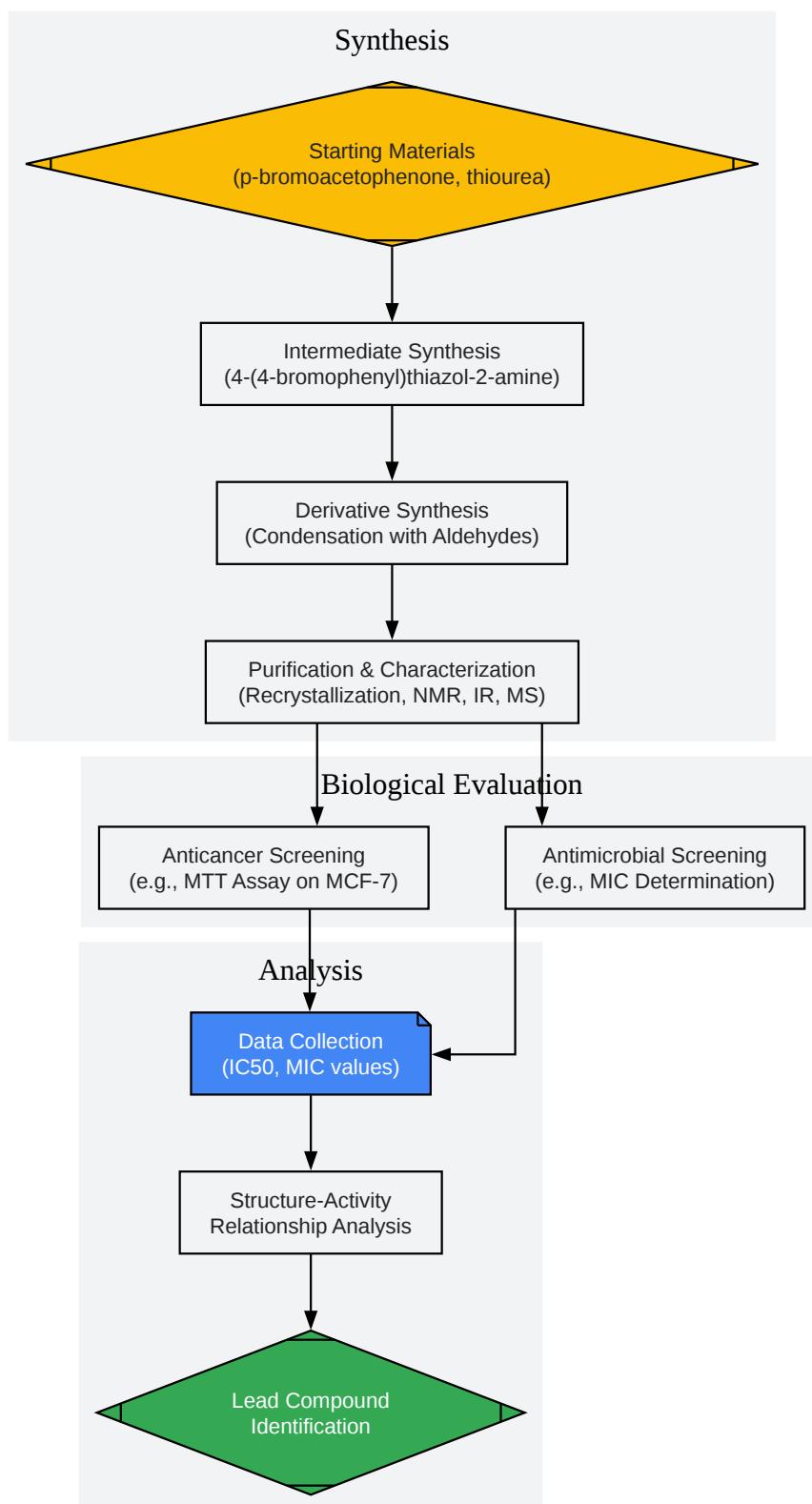
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

- Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight, and the inoculum is standardized to a specific concentration (e.g.,  $10^5$  CFU/mL).
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

## Visualizing Pathways and Workflows

To better understand the mechanisms of action and the research process, the following diagrams are provided.



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